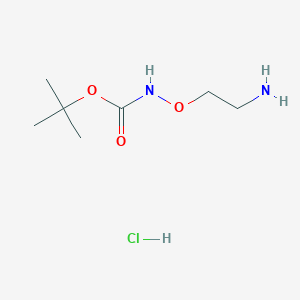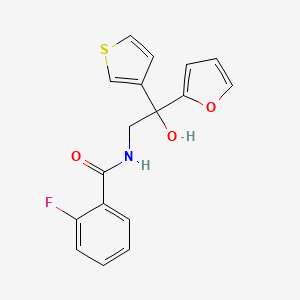
5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride is a compound that features a unique combination of azetidine and pyrazole rings. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Pyrazoles, on the other hand, are five-membered rings containing two nitrogen atoms, which are commonly found in various biologically active molecules . The combination of these two rings in a single molecule makes this compound an interesting subject for research in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines generally involves cyclization reactions that take advantage of the ring strain to facilitate the formation of the four-membered ring . One common method involves the intramolecular cyclization of suitable precursors under basic conditions. For example, the intramolecular cyclization of 4 in the presence of lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) under refluxing conditions for 4 hours can yield azetidines .
Industrial Production Methods
Industrial production methods for azetidines often involve similar cyclization reactions but are optimized for large-scale production. These methods may include the use of continuous flow reactors to improve efficiency and yield . Additionally, the use of metal catalysts and high-throughput screening can help identify optimal reaction conditions for industrial-scale synthesis .
化学反応の分析
Types of Reactions
5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:
作用機序
The mechanism of action of 5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and reactivity allow it to interact with enzymes and receptors in biological systems . The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with biological activity.
1-Methyl-1H-pyrazole: A simple pyrazole derivative used in various chemical and biological studies.
Azetidin-2-one: A β-lactam compound with significant reactivity due to its ring strain.
Uniqueness
5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride is unique due to the combination of azetidine and pyrazole rings in a single molecule. This combination imparts distinct reactivity and biological activity, making it a valuable compound for research and development in various fields .
特性
IUPAC Name |
5-(azetidin-3-ylidenemethyl)-1-methylpyrazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-11-8(2-3-10-11)4-7-5-9-6-7;;/h2-4,9H,5-6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPPRRAOJMSXAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=C2CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)



![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2366844.png)

![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)
